
BDC2.5 mimotope 1040-31 acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BDC2.5 mimotope 1040-31 acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle multiple peptide sequences simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Chemical Reactions Involved
The primary reaction during synthesis is peptide bond formation via nucleophilic acyl substitution. For example:
-
Coupling Reaction :
R−NH2+O=C−NHR’→R−NH−CO−R’+byproducts
Here, the amino group (R-NH₂) attacks the activated carbonyl group (O=C-NHR') of the incoming amino acid.
Molecular Characteristics
Property | Value | Source |
---|---|---|
Sequence | YVRPLWVRME | |
Molecular Weight | 1348.6 Da (peptide) | |
Molecular Weight | 1408.69 Da (acetate) | |
Purity | 95% (HPLC) | |
Storage Condition | -20°C |
Key Observations :
-
The acetate form adds approximately 60 Da to the molecular weight, likely due to the inclusion of an acetate counterion (CH₃COO⁻) .
-
The peptide’s high purity (>95%) is achieved through HPLC purification .
Research Findings
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Synthesis Robustness : Solid-phase synthesis ensures reproducibility and scalability, critical for large-scale production.
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Biological Activity : The peptide’s agonistic activity is confirmed by its ability to stimulate BDC2.5 cells with high specificity .
-
Structural Stability : The acetate form maintains stability under -20°C storage conditions, ensuring reliable experimental results .
This compound exemplifies how peptide chemistry enables targeted immunological studies, particularly in understanding T-cell-mediated autoimmune diseases like type 1 diabetes.
Scientific Research Applications
BDC2.5 mimotope 1040-31 acetate has several scientific research applications:
Immunology: It is used to study the activation and response of diabetogenic T cell clones, particularly BDC2.5 T cells
Diabetes Research: The compound is used to investigate the mechanisms of autoimmune diabetes and to develop potential therapeutic strategies
Peptide Research: It serves as a model peptide for studying peptide synthesis, purification, and characterization techniques
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
BDC2.5 mimotope 1040-31 TFA: Another form of the same peptide with trifluoroacetic acid as the counterion
Uniqueness
BDC2.5 mimotope 1040-31 acetate is unique due to its specific agonistic activity towards BDC2.5 T cells. This specificity makes it a valuable tool for studying autoimmune diabetes and developing targeted therapies .
Properties
Molecular Formula |
C65H101N17O16S |
---|---|
Molecular Weight |
1408.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C63H97N17O14S.C2H4O2/c1-33(2)29-46(77-57(89)48-17-12-27-80(48)60(92)44(16-11-26-70-63(67)68)74-59(91)50(34(3)4)78-52(84)40(64)30-36-18-20-38(81)21-19-36)55(87)76-47(31-37-32-71-41-14-9-8-13-39(37)41)56(88)79-51(35(5)6)58(90)73-42(15-10-25-69-62(65)66)53(85)72-43(24-28-95-7)54(86)75-45(61(93)94)22-23-49(82)83;1-2(3)4/h8-9,13-14,18-21,32-35,40,42-48,50-51,71,81H,10-12,15-17,22-31,64H2,1-7H3,(H,72,85)(H,73,90)(H,74,91)(H,75,86)(H,76,87)(H,77,89)(H,78,84)(H,79,88)(H,82,83)(H,93,94)(H4,65,66,69)(H4,67,68,70);1H3,(H,3,4)/t40-,42-,43-,44-,45-,46-,47-,48-,50-,51-;/m0./s1 |
InChI Key |
LSKDGUAKEKENEU-GZIBXPKESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O |
Origin of Product |
United States |
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